molecular formula C8H6BrNO2 B1343041 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one CAS No. 688363-48-6

8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

Cat. No. B1343041
M. Wt: 228.04 g/mol
InChI Key: FVGSWEPMUVKUDX-UHFFFAOYSA-N
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Description

The compound "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" is a brominated heterocyclic molecule that belongs to the class of benzo[b][1,4]oxazines. These compounds are of interest due to their diverse chemical properties and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of related benzo[b][1,4]oxazines has been achieved through different methods. For instance, benzoxazinotropones, which are structurally related to the compound of interest, have been prepared almost quantitatively by hydrolysis of bromobenzo[b]cyclohept[e][1,4]oxazines with refluxing acetic acid . Additionally, benzo[b][1,4]oxazines have been synthesized in good to excellent yields using ionic liquids such as 1-butyl-3-methylimidazolium bromide without any added catalyst, highlighting the efficiency and eco-friendliness of this method .

Molecular Structure Analysis

The molecular structure of compounds similar to "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" has been elucidated using X-ray crystallography. For example, the crystal structure of 8-bromo-1,3-diphenyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine shows an envelope-configured oxazine ring with dihedral angles indicating the spatial arrangement of the phenyl rings and the coplanarity with the brominated moiety . Such structural insights are crucial for understanding the reactivity and interaction of these molecules.

Chemical Reactions Analysis

The reactivity of brominated benzo[b][1,4]oxazines has been studied, revealing interesting chemoselectivity. For instance, 6-bromo-2-methyl-3,1-benzoxazin-4-one exhibits unusual cleavage when reacted with certain amines, Schiff bases, and azines, leading to a variety of products without displacement of the arylidene segment . These findings suggest that "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" may also exhibit unique reactivity patterns that could be exploited in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b][1,4]oxazines are influenced by their molecular structure. The presence of bromine atoms can significantly affect the density, solubility, and overall reactivity of these compounds. For example, the crystal structure of a related compound, 3-amino-2-benzyl-6-bromo-1,2,4-triazin-5(2H)-one, is characterized by extensive intermolecular hydrogen bonding, which could be indicative of the solid-state properties of "8-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one" . Understanding these properties is essential for the practical application and handling of these chemicals.

Scientific Research Applications

1. Platelet Aggregation Inhibition

8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one derivatives have been synthesized and tested for their inhibitory ability on platelet aggregation. They showed potential in inhibiting ADP-induced platelet aggregation, making them a topic of interest in cardiovascular research (Tian et al., 2012).

2. Antimicrobial Activity

This compound has been studied for its antimicrobial properties. Derivatives of 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one were found to be effective against various Gram-positive and Gram-negative bacteria, although they showed weak effectiveness against fungi. The presence of certain substituents, like fluorine, can enhance these antimicrobial properties (Fang et al., 2011).

3. Green Chemistry Applications

The synthesis of benzo[b][1,4]oxazins, including 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one, has been achieved using green chemistry principles. One example is the use of ionic liquids for synthesis, offering advantages like good yields, short reaction times, and reusability of the reaction medium (Soleimani et al., 2012).

4. Potential Anti-Cancer Applications

Some derivatives of 8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one have been evaluated for anti-cancer properties. They have shown potential against various cancer cell lines, including lung, colorectal adenocarcinoma, and acute myeloid leukemia, making them a promising area for cancer research (Rajitha et al., 2011).

5. Synthesis and Structural Studies

The compound has been a focus of synthetic and structural chemistry research. Studies have explored various methods of synthesis and structural characterizations, contributing to the broader understanding of benzo[b][1,4]oxazin derivatives (Wakabayashi et al., 1991).

Safety And Hazards

The safety and hazards associated with “8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one” are not explicitly mentioned in the search results.


Future Directions

There are no specific future directions or applications mentioned for “8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one” in the search results.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it is recommended to consult a specialist or conduct further research.


properties

IUPAC Name

8-bromo-4H-1,4-benzoxazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-5-2-1-3-6-8(5)12-4-7(11)10-6/h1-3H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGSWEPMUVKUDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(O1)C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619185
Record name 8-Bromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one

CAS RN

688363-48-6
Record name 8-Bromo-2H-1,4-benzoxazin-3(4H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-6-bromophenol (1 g, 5.32 mmol) in acetonitrile (10 mL) and water (10 mL) was added sodium bicarbonate (1.028 g, 12.23 mmol). The mixture was cooled to 0° C. and chloroacetyl chloride (0.554 mL, 6.91 mmol) was added dropwise. The reaction was refluxed overnight. After cooling to room temperature, the mixture was diluted with EtOAc, washed with water, dried over anhydrous MgSO4, filtered, and concentrated to afford the title compound (1.14 g, 94% yield) as a dark brown solid. 1H NMR (400 MHz, CDCl3) δ 8.22 (br. s, 1H), 7.23 (dd, J=8.0, 1.4 Hz, 1H), 6.86 (t, J=8.0 Hz, 1H), 6.76 (dd, J=7.9, 1.3 Hz, 1H), 4.74 (s, 2H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.028 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.554 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
AA Berezin, PA Koutentis, MJ Manos - Tetrahedron, 2011 - Elsevier
Sulfur analogues of the soluble guanylate cyclase (sGC) inhibitor NS2028 1a are synthesized. Treating 8-bromo-2H-benzo[b][1,4]oxazin-3(4H)-one oxime (6) with 1,1′-…
TG Albert - 2022 - opus4.kobv.de
This thesis is about the development of biased ligands for G protein-coupled receptors (GPCRs). We focused specifically on the intensively investigated β-adrenergic receptors and the 5…
Number of citations: 3 opus4.kobv.de
D Weichert, M Stanek, H Hübner, P Gmeiner - Bioorganic & medicinal …, 2016 - Elsevier
Aiming to discover dual-acting β 2 adrenergic/dopamine D 2 receptor ligands, a structure-guided approach for the evolution of GPCR agonists that address multiple targets was …
D Spinks, V Smith, S Thompson, DA Robinson… - …, 2015 - Wiley Online Library
The enzyme N‐myristoyltransferase (NMT) from Trypanosoma brucei has been validated both chemically and biologically as a potential drug target for human African trypanosomiasis. …
B Männel, D Dengler, J Shonberg… - Journal of medicinal …, 2017 - ACS Publications
By means of a formal structural hybridization of the antipsychotic drug aripiprazole and the heterocyclic catecholamine surrogates present in the β 2 -adrenoceptor agonists procaterol …
Number of citations: 37 0-pubs-acs-org.brum.beds.ac.uk

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